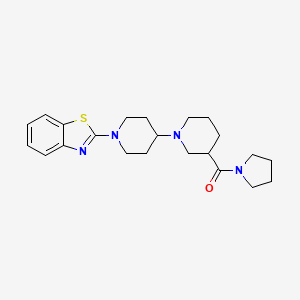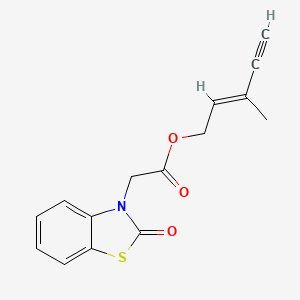![molecular formula C16H20N4OS2 B5367949 1-benzyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5367949.png)
1-benzyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide, also known as BMT-047, is a compound that has been studied for its potential use in various scientific research applications. This compound has shown promising results in various studies, and its potential uses are still being explored.
作用機序
The exact mechanism of action of 1-benzyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide is still not fully understood. However, it has been found to interact with various targets in the body, including ion channels, enzymes, and receptors. This compound has been found to modulate the activity of these targets, leading to its various pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including:
1. Anti-cancer properties: this compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neuroprotective effects: this compound has been found to have neuroprotective effects and improve cognitive function in animal models.
3. Vasodilatory effects: this compound has been found to have vasodilatory effects and reduce blood pressure in animal models.
実験室実験の利点と制限
1-benzyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. This compound is a relatively stable compound and can be easily synthesized in the lab.
2. This compound has shown promising results in various studies and has potential for use in various scientific research applications.
Some of the limitations of this compound for lab experiments include:
1. This compound is a relatively new compound and its full pharmacological effects are still not fully understood.
2. This compound has not been extensively studied in human trials, and its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for the study of 1-benzyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide, including:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Clinical trials to assess the safety and efficacy of this compound in humans.
3. Studies to explore the potential use of this compound in the treatment of other diseases such as diabetes and inflammation.
4. Studies to optimize the synthesis of this compound and develop more potent analogs of the compound.
Conclusion:
In conclusion, this compound, or this compound, is a compound that has shown promising results in various scientific research applications. It has potential for use in the treatment of cancer, neurological disorders, and cardiovascular diseases. Further studies are needed to fully elucidate the pharmacological effects of this compound and its potential use in other disease areas.
合成法
The synthesis of 1-benzyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide involves the reaction between 1-benzylpiperidine-4-carboxylic acid and 5-(methylthio)-1,3,4-thiadiazole-2-amine. This reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
科学的研究の応用
1-benzyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide has been studied for its potential use in various scientific research applications, including:
1. Cancer Research: this compound has been shown to exhibit anti-cancer properties in various studies. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
2. Neurological Disorders: this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective effects and improve cognitive function in animal models.
3. Cardiovascular Diseases: this compound has been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and atherosclerosis. It has been found to have vasodilatory effects and reduce blood pressure in animal models.
特性
IUPAC Name |
1-benzyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c1-22-16-19-18-15(23-16)17-14(21)13-7-9-20(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFBIZOHMQIOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-chloro-2-methoxyphenyl){1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}methanone](/img/structure/B5367866.png)
![3-fluoro-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5367871.png)
![2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3-benzoxazole](/img/structure/B5367880.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-difluoro-3-methoxy-N-methylbenzamide](/img/structure/B5367885.png)
![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-6-methoxy-1H-indazole](/img/structure/B5367887.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepan-5-one](/img/structure/B5367895.png)
![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5367898.png)
![2-chloro-4,5-difluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5367901.png)
![2-[2-(2-chlorophenyl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5367905.png)
![1-[(6-aminopyridin-3-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5367909.png)
![7-(4-acetylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5367922.png)
![2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5367941.png)
